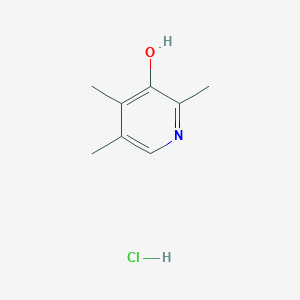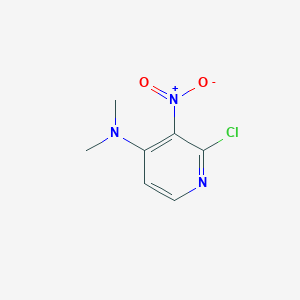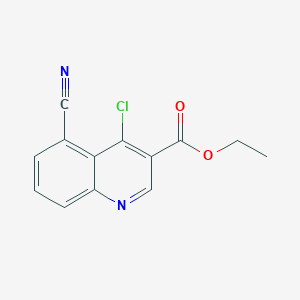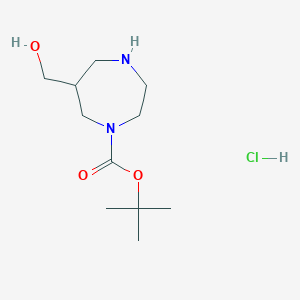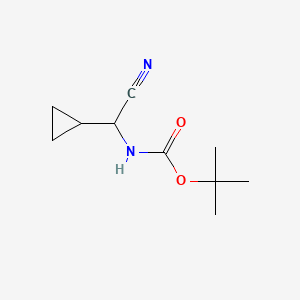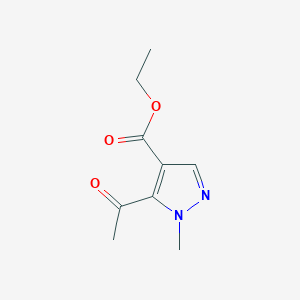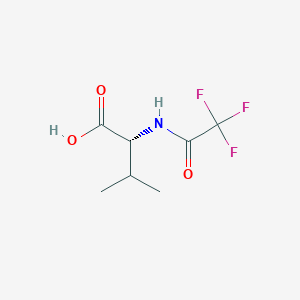
3-(Azetidin-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yl)benzoic acid is a compound that features a benzoic acid moiety attached to an azetidine ring Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its strained ring structure and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis . Additionally, the Suzuki–Miyaura cross-coupling reaction is employed to diversify the heterocyclic amino acid derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-3-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzylic position of the compound is particularly reactive, making it susceptible to oxidation and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted azetidine compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yl)benzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yl)benzoic acid involves its interaction with molecular targets such as GABA A receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to GABA . This modulation occurs through the binding of the compound to specific sites on the receptor, leading to conformational changes that increase the receptor’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-1-en-2-yl)azetidinones: These compounds contain a similar azetidine ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid and 3-hydroxybenzoic acid share the benzoic acid moiety but differ in their functional groups, resulting in distinct reactivity and applications.
Uniqueness
3-(Azetidin-3-yl)benzoic acid is unique due to the presence of the azetidine ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of complex heterocyclic compounds and a potential candidate for drug development and materials science applications .
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-(azetidin-3-yl)benzoic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13) |
InChI-Schlüssel |
XLIQTIHQXAABAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


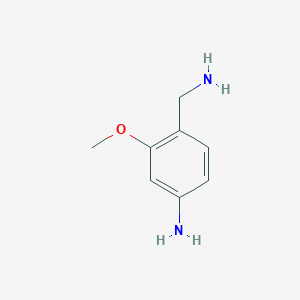
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
